

chemical structure and properties of ML267

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML267**

Cat. No.: **B15567467**

[Get Quote](#)

ML267: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure and Biological Properties of a Novel Bacterial Phosphopantetheinyl Transferase Inhibitor

This technical guide provides a comprehensive overview of **ML267**, a potent and selective inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase). **ML267** has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), by targeting a key enzyme in bacterial metabolism and virulence. This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology and therapeutic potential of **ML267**.

Chemical Structure and Physicochemical Properties

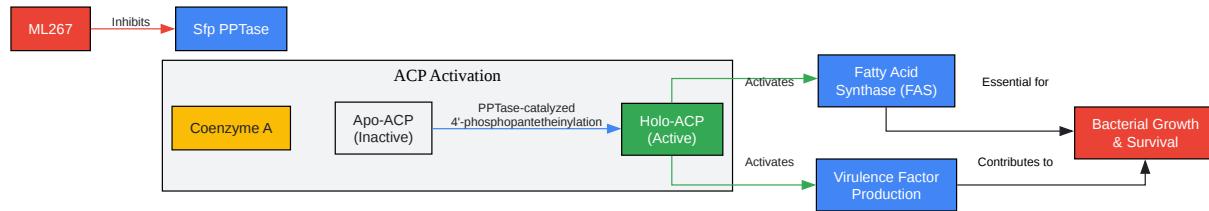
ML267, with the chemical name 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a novel small molecule identified through a quantitative high-throughput screening campaign.^[1] Its chemical and physical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
CAS Number	1542213-67-1[2][3]
Molecular Formula	C ₁₇ H ₁₈ ClF ₃ N ₅ OS[1]
Molecular Weight	432.09 g/mol [1]
SMILES	COc1=CC=NC(=C1)NC(=S)N1CCN(CC1)C1=N C=C(C=C1Cl)C(F)(F)F
Physicochemical Property	Value
Purity	>95% (LC/MS, ¹ H NMR)
Solubility (PBS, pH 7.4)	20 μM
LogP (calculated)	4.2
Source	
Probe Reports	

Biological Activity and Pharmacological Profile

ML267 is a potent inhibitor of Sfp PPTase, an enzyme essential for the activation of fatty acid synthase and various virulence factor-producing pathways in bacteria.[1][5] Its inhibitory activity and antibacterial spectrum are detailed below.

Target Enzyme	IC ₅₀
Sfp phosphopantetheinyl transferase (Sfp-PPTase)	0.29 μM[2]
Acyl carrier protein synthase (AcpS-PPTase)	8.1 μM[2]

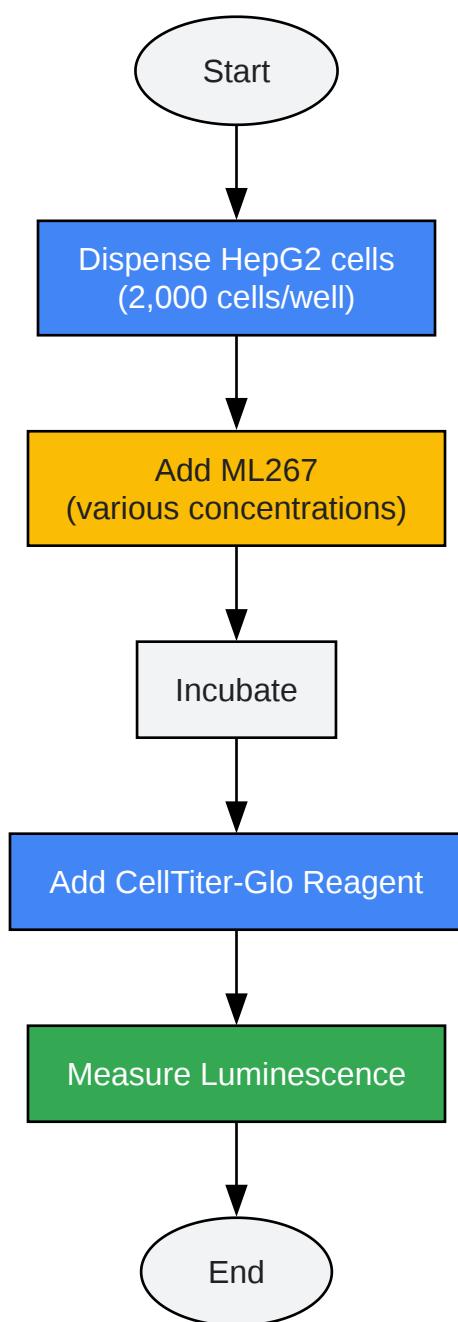
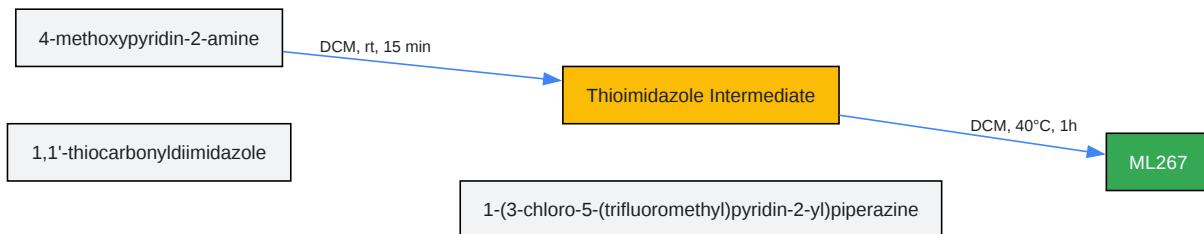

Organism	Assay	Activity (MIC)
Bacillus subtilis 168	Minimum Inhibitory Concentration	1.7 μ M
Bacillus subtilis HM489	Minimum Inhibitory Concentration	0.4 μ M
Staphylococcus aureus (CA-MRSA, USA300)	Minimum Inhibitory Concentration	1.7 μ M
Staphylococcus aureus (MSSA, ATCC 25923)	Minimum Inhibitory Concentration	3.4 μ M

The compound has been profiled for off-target effects and shows no significant cytotoxicity against human HepG2 cells.[\[1\]](#)[\[5\]](#)

ADME/Tox Property	Value	Source
HepG2 Cytotoxicity (CC ₅₀)	> 57 μ M	[1]
Mouse Liver Microsomal Stability (T _{1/2})	49.5 min	[1] [4]
CYP2D6 Inhibition @ 3 μ M	25%	[1] [4]
CYP3A4 Inhibition @ 3 μ M	20%	[1] [4]
PBS Stability (48 hours)	100%	[1] [4]
Mouse Plasma Stability (2 hours)	100%	[1] [4]

Mechanism of Action and Signaling Pathway

ML267 exerts its antibacterial effect by inhibiting phosphopantetheinyl transferases (PPTases). These enzymes are crucial for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential components of fatty acid, polyketide, and non-ribosomal peptide synthases. By inhibiting PPTase, **ML267** effectively blocks these critical metabolic and virulence pathways.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ML267**.

Experimental Protocols

Synthesis of **ML267**

The synthesis of **ML267** is achieved through a straightforward two-step process.[\[1\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com [molnova.com]
- 4. Table 2, ADME profile for ML267 (27) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of ML267]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567467#chemical-structure-and-properties-of-ml267\]](https://www.benchchem.com/product/b15567467#chemical-structure-and-properties-of-ml267)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com